molecular formula C18H15F2NO4S B13969055 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13969055
M. Wt: 379.4 g/mol
InChI Key: HCOYVBBUBHNEPW-UHFFFAOYSA-N
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Description

4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the Balz-Schiemann reaction, where a diazonium salt derived from 2,4-difluoroaniline is treated with tetrafluoroboric acid to yield the corresponding difluorobenzene . This intermediate is then subjected to further reactions to introduce the furanone and benzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates with high efficiency and reduced side reactions . This approach is advantageous for scaling up the production process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate ions . This inhibition can disrupt the pH balance in cancer cells, leading to their reduced proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of a difluorophenyl group and a furanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for cancer therapy research.

Properties

Molecular Formula

C18H15F2NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-(2,4-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-8-5-11(19)9-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)

InChI Key

HCOYVBBUBHNEPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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